2-(furan-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(furan-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness in producing substituted imidazo[1,2-a]pyridin-3-yl-acetic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the multicomponent reaction conditions to achieve high yields and purity, potentially using continuous flow reactors for scalability.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
2-(furan-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . Molecular docking studies have shown that similar compounds can fit into active sites of enzymes, suggesting a similar mechanism for this compound .
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H17N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H17N3O/c1-13-5-8-15(9-6-13)20-19-18(16-4-3-11-23-16)21-17-10-7-14(2)12-22(17)19/h3-12,20H,1-2H3 |
InChI Key |
ONWUANLEZABPOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)C)C4=CC=CO4 |
Origin of Product |
United States |
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